2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
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Overview
Description
The compound “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine” contains several functional groups including a cyclopropyl group, an oxadiazole ring, and a methylpyridine ring. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole and pyridine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is known to participate in various chemical reactions, often acting as a bioisostere for amide, ester, or carboxylic acid functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, density, and solubility .Scientific Research Applications
Polymorphic Forms and Crystal Structures
The study of polymorphic forms of compounds structurally similar to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine, like 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, has revealed significant insights. Such compounds display different conformations and crystal structures, which are crucial for understanding their potential biological activities. These studies involve detailed analysis of molecular interactions and crystal packing, contributing to the field of crystallography and material science (Shishkina et al., 2020).
Antimycobacterial and Antitumor Activities
Research has demonstrated the antimycobacterial and antitumor potential of 1,2,4-oxadiazole derivatives. For instance, 1,2,4-oxadiazole-pyranopyridine/chromene hybrids have shown enhanced activity against Mycobacterium tuberculosis, indicating their potential in developing new antitubercular drugs. Additionally, novel 1,2,4-oxadiazoles and trifluoromethylpyridines have been investigated for their antitumor activity, revealing significant potency in certain compounds against various cancer cell lines (Ranjith Kumar et al., 2011); (Maftei et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
The application of 1,2,4-oxadiazole derivatives in the field of organic electronics, specifically in the development of efficient organic light-emitting diodes (OLEDs), is another significant area of research. Compounds with 1,2,4-oxadiazole structures have been used as ligands in iridium complexes, demonstrating high performance in OLED devices. This research contributes to the advancement of materials for electronic and photonic applications (Jin et al., 2014).
Synthesis and Characterization
The synthesis and characterization of novel 1,2,4-oxadiazole derivatives have been extensively studied. These efforts include the development of new synthetic methodologies and the exploration of the physicochemical and conformational properties of these compounds. Such studies are fundamental to medicinal chemistry and drug discovery, as they provide valuable insights into the structure-activity relationships of potential pharmacological agents (Guo et al., 2015).
Anticancer and Antimicrobial Agents
Research into the antimicrobial and anticancer properties of 1,2,4-oxadiazoles is another key area. These studies have led to the discovery of compounds with significant activity against various bacterial and fungal strains, as well as against different cancer cell lines. This research is pivotal in the search for new therapeutic agents in the fight against infectious diseases and cancer (Ahsan & Shastri, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-3-2-6-12-9(7)10-13-11(15-14-10)8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSBXSVBOSIBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine |
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